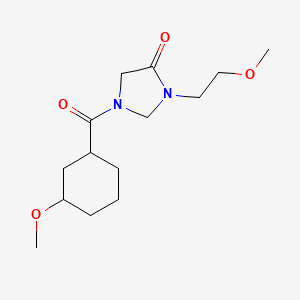
1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a methoxy-substituted cyclohexane ring and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclohexanecarbonyl Intermediate:
Synthesis of the Imidazolidinone Core:
Coupling of Intermediates:
Industrial Production Methods: For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide).
Reduction: NaBH₄, LiAlH₄.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one exerts its effects depends on its application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, depending on the functional groups and their interactions with biological targets.
Comparison with Similar Compounds
1-(Cyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one: Lacks the methoxy group on the cyclohexane ring.
1-(3-Methoxycyclohexanecarbonyl)-3-ethylimidazolidin-4-one: Has an ethyl group instead of a methoxyethyl group.
Uniqueness: 1-(3-Methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one is unique due to the presence of both methoxy groups, which can influence its chemical reactivity and interactions with biological targets, potentially leading to distinct pharmacological or material properties.
Properties
IUPAC Name |
1-(3-methoxycyclohexanecarbonyl)-3-(2-methoxyethyl)imidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-19-7-6-15-10-16(9-13(15)17)14(18)11-4-3-5-12(8-11)20-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBNOAWXSJCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CN(CC1=O)C(=O)C2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














